molecular formula C16H18OS2 B15449732 3,3-Bis(phenylsulfanyl)butan-2-ol CAS No. 62870-18-2

3,3-Bis(phenylsulfanyl)butan-2-ol

Cat. No.: B15449732
CAS No.: 62870-18-2
M. Wt: 290.4 g/mol
InChI Key: XHFUSWKAEPABPN-UHFFFAOYSA-N
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Description

3,3-Bis(phenylsulfanyl)butan-2-ol is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the phenylsulfanyl (benzenethiol) group are of significant interest in synthetic organic chemistry. Research on related structures indicates potential utility as key intermediates in the development of more complex molecules for various applications. The presence of both hydroxyl and thioether functional groups on a single carbon chain makes this compound a versatile building block for further chemical modifications, including oxidation to sulfoxides or sulfones, or participation in carbon-carbon bond-forming reactions. Researchers are exploring these types of sulfur-containing alcohols for their potential in creating novel compounds. Handling should be performed by qualified laboratory personnel in a well-ventilated environment, using appropriate personal protective equipment. Please refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Properties

CAS No.

62870-18-2

Molecular Formula

C16H18OS2

Molecular Weight

290.4 g/mol

IUPAC Name

3,3-bis(phenylsulfanyl)butan-2-ol

InChI

InChI=1S/C16H18OS2/c1-13(17)16(2,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13,17H,1-2H3

InChI Key

XHFUSWKAEPABPN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

3-Phenoxy-1-(phenylsulfonyl)butan-2-ol ()

  • Structure: Contains a sulfonyl (-SO₂-) group and a phenoxy (-OPh) group.
  • Synthesis : Prepared via n-BuLi-mediated reaction in THF, followed by column chromatography.
  • Key Data : Enantiomeric excess (7% ee) in asymmetric transfer hydrogenation (ATH) reactions highlights stereochemical challenges compared to 3,3-Bis(phenylsulfanyl)butan-2-ol, where the absence of a sulfonyl group may reduce steric hindrance and alter catalytic activity .
  • Spectroscopy : IR (1596 cm⁻¹ for aromatic C=C) and NMR data (δ 1.35 ppm for CH₃) provide benchmarks for structural validation of analogous alcohols .

4-(Phenylsulfanyl)butan-2-one ()

  • Structure : Ketone derivative with a phenylsulfanyl group at C3.
  • Bioactivity: Acts as a non-competitive tyrosinase inhibitor (IC₅₀ < arbutin/PTU), suppressing melanogenesis in zebrafish. This contrasts with alcohol derivatives like 3,3-Bis(phenylsulfanyl)butan-2-ol, where the hydroxyl group may enhance solubility or hydrogen-bonding interactions in biological systems .

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol ()

  • Structure : Sulfonyl (-SO₂-) group at C4 and stereogenic centers at C2 and C3.
  • Application: Intermediate in Vitamin D₂ synthesis.

Physical and Chemical Properties

Boiling Points and Solubility

  • Alcohol Derivatives : Linear alcohols (e.g., butan-1-ol, pentan-1-ol) exhibit higher boiling points than branched isomers due to increased surface area (). For 3,3-Bis(phenylsulfanyl)butan-2-ol, the bulky PhS groups may lower volatility compared to simpler alcohols like propan-1-ol .
  • Solubility : Sulfanyl groups enhance lipophilicity, whereas sulfonyl derivatives (e.g., ) are more polar and water-soluble.

Data Tables

Compound Molecular Formula Functional Groups Key Application Reference
3,3-Bis(phenylsulfanyl)butan-2-ol $ \text{C}{16}\text{H}{18}\text{OS}_2 $ Alcohol, PhS- Asymmetric catalysis -
4-(Phenylsulfanyl)butan-2-one $ \text{C}{10}\text{H}{12}\text{OS} $ Ketone, PhS- Tyrosinase inhibition
3-Phenoxy-1-(phenylsulfonyl)butan-2-ol $ \text{C}{16}\text{H}{16}\text{O}_3\text{S} $ Alcohol, SO₂, OPh Catalytic intermediate
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol $ \text{C}{12}\text{H}{18}\text{O}_3\text{S} $ Alcohol, SO₂, CH₃ Vitamin D₂ synthesis

Q & A

Q. What are the optimal synthetic routes for 3,3-Bis(phenylsulfanyl)butan-2-ol, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis of thiol-containing alcohols like 3,3-Bis(phenylsulfanyl)butan-2-ol typically employs nucleophilic substitution or thiol-ene reactions. For example, analogous compounds (e.g., (2R,3S)-3-Mercaptobutan-2-ol) are synthesized via stereoselective thiol addition to α,β-unsaturated ketones under controlled pH and temperature . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) can enhance regioselectivity. Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or HPLC to monitor intermediates .

Q. What spectroscopic techniques are most effective for characterizing 3,3-Bis(phenylsulfanyl)butan-2-ol, and how do conflicting data arise?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., vicinal coupling in diastereomers) and NOESY for spatial proximity .
  • FT-IR : Confirm hydroxyl and thioether groups via O–H (3200–3600 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.
    Discrepancies may arise from solvent effects (e.g., DMSO-d₆ broadening OH signals) or dynamic equilibria (e.g., rotamers). Use variable-temperature NMR to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the stereoelectronic effects of 3,3-Bis(phenylsulfanyl)butan-2-ol, and what experimental validations are required?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
  • Conformational stability : Compare energy barriers for thioether rotamers .
  • Hydrogen-bonding interactions : Map electrostatic potentials to predict solvation or catalytic behavior.
    Validate with X-ray crystallography (e.g., Cambridge Structural Database analogs) or experimental dipole moment measurements .

Q. What strategies resolve contradictions in catalytic activity data for sulfur-containing alcohols in asymmetric synthesis?

  • Methodological Answer : Contradictions often stem from:
  • Substrate specificity : Test diverse substrates (e.g., aldehydes vs. ketones) to identify scope limitations .
  • Impurity effects : Use high-purity batches (>99%, verified via HPLC) and quantify trace metal contaminants (e.g., ICP-MS) that may alter reactivity .
    Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., temperature, catalyst loading) .

Q. How do solvent and counterion choices influence the electrochemical behavior of 3,3-Bis(phenylsulfanyl)butan-2-ol in redox applications?

  • Methodological Answer : Electrochemical studies (cyclic voltammetry, EIS) in aprotic solvents (e.g., acetonitrile) reveal redox potentials influenced by:
  • Counterions : Larger ions (e.g., PF₆⁻ vs. BF₄⁻) stabilize charged intermediates, shifting reduction peaks .
  • Water content : Trace H₂O in non-aqueous systems can protonate thiolate intermediates, altering mechanism pathways. Use Karl Fischer titration to control moisture .

Key Notes

  • Methodological Focus : Emphasized experimental design, validation, and error analysis to address research rigor.
  • Advanced Topics : Integrated computational modeling, electrochemical optimization, and statistical tools for high-impact research scenarios.

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